2-Bromo-5-methoxy-4-propoxybenzoyl chloride
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Overview
Description
2-Bromo-5-methoxy-4-propoxybenzoyl chloride: is an organic compound with the molecular formula C11H12BrClO3 and a molecular weight of 307.57 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, a propoxy group, and a benzoyl chloride functional group attached to a benzene ring. It is primarily used in chemical research and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-4-propoxybenzoyl chloride typically involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Propoxylation: The attachment of a propoxy group to the benzene ring.
Chlorination: The conversion of the benzoyl group to benzoyl chloride.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reactor Design: Use of reactors that can handle bromination, methoxylation, propoxylation, and chlorination reactions.
Temperature Control: Maintaining optimal temperatures for each reaction step.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Oxidation and Reduction Reactions: The methoxy and propoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the benzoyl chloride group.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methoxy and propoxy groups.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the methoxy and propoxy groups.
Major Products:
Substitution Products: Formation of amides, esters, and thioesters.
Oxidation Products: Formation of carboxylic acids and aldehydes.
Reduction Products: Formation of alcohols and alkanes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Organic Reactions: Employed in various organic reactions to introduce specific functional groups.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in the development of new drugs and therapeutic agents.
Biochemical Studies: Used in studies to understand the interaction of organic compounds with biological systems.
Industry:
Material Science: Utilized in the synthesis of materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-4-propoxybenzoyl chloride involves its reactivity due to the presence of the benzoyl chloride group. This group is highly reactive towards nucleophiles, making the compound useful in substitution reactions. The bromine, methoxy, and propoxy groups can also participate in various chemical reactions, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
2-Bromo-5-methoxybenzoyl chloride: Lacks the propoxy group, making it less versatile in certain reactions.
2-Bromo-4-propoxybenzoyl chloride: Lacks the methoxy group, affecting its reactivity and applications.
5-Methoxy-4-propoxybenzoyl chloride: Lacks the bromine atom, altering its chemical properties and reactivity.
Uniqueness: 2-Bromo-5-methoxy-4-propoxybenzoyl chloride is unique due to the combination of bromine, methoxy, and propoxy groups along with the benzoyl chloride functional group. This combination provides a wide range of reactivity and applications in chemical synthesis and research.
Properties
IUPAC Name |
2-bromo-5-methoxy-4-propoxybenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-3-4-16-10-6-8(12)7(11(13)14)5-9(10)15-2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOXIODMIKUGFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Br)C(=O)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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